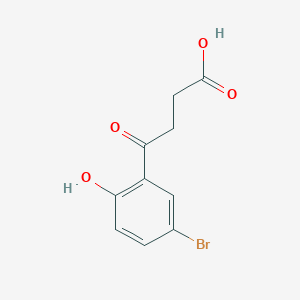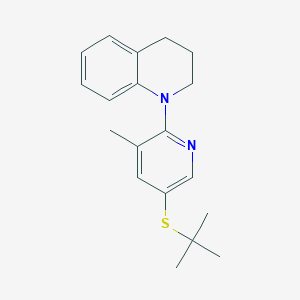![molecular formula C15H19NO3S B13012836 (1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-6-Methyl-3-tosyl-3-azabicyclo[410]heptane-1-carbaldehyde is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a tosyl group, a methyl group, and an azabicycloheptane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicycloheptane Core: This step involves the cyclization of a suitable precursor to form the azabicycloheptane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where a tosyl chloride reagent reacts with the azabicycloheptane intermediate in the presence of a base such as pyridine.
Aldehyde Formation: The final step involves the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carboxylic acid.
Reduction: Formation of (1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-methanol.
Substitution: Formation of various substituted azabicycloheptane derivatives depending on the nucleophile used.
科学研究应用
(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of (1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1R)-6-Methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde: Lacks the tosyl group, which may affect its reactivity and biological activity.
(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-methanol: Contains a primary alcohol group instead of an aldehyde group, leading to different chemical properties and reactivity.
Uniqueness
(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde is unique due to the presence of both the tosyl and aldehyde groups, which provide distinct reactivity patterns and potential for diverse applications in various fields.
属性
分子式 |
C15H19NO3S |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
(1R)-6-methyl-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C15H19NO3S/c1-12-3-5-13(6-4-12)20(18,19)16-8-7-14(2)9-15(14,10-16)11-17/h3-6,11H,7-10H2,1-2H3/t14?,15-/m1/s1 |
InChI 键 |
ILOOJFDFOSNCED-YSSOQSIOSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(C[C@@]3(C2)C=O)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC3(C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


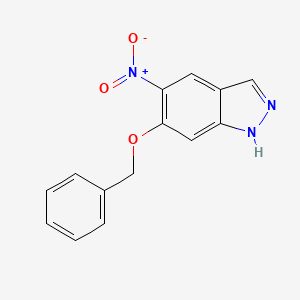
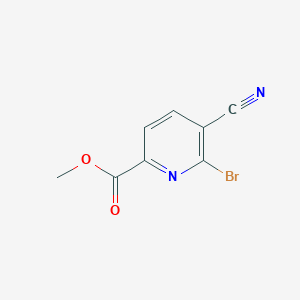
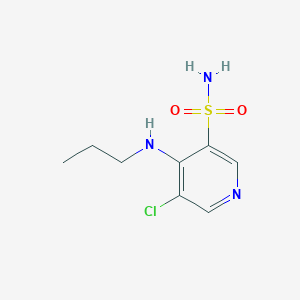

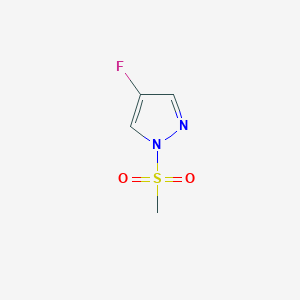
![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)


![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)
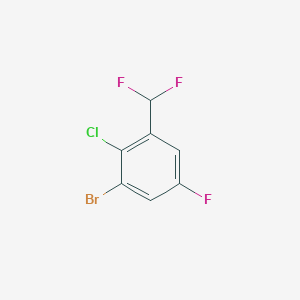
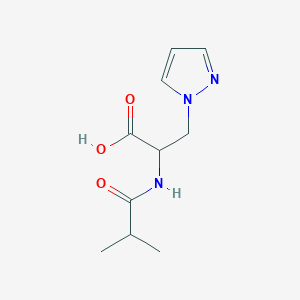
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)
